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molecular formula C21H23BrF2N4O3 B3243997 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl- CAS No. 1604812-70-5

1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-

Cat. No. B3243997
M. Wt: 497.3 g/mol
InChI Key: MZHRFHRSYBBMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238627B2

Procedure details

6-(4-Bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid-(2-tert-butoxyethoxy)-amide (Compound 5) monohydrate is added in 3 portions to a premixed solution of Acetonitrile and excess Phosphoric acid (85% aqueous solution) at internal temperature 20-25° C. After stirring for about 15 minutes, the suspension is heated to internal temperature 50-53° C. The suspension is maintained at this temperature for 6 hours, cooled to internal temperature 20-25° C. The mixture is then heated to internal temperature 35-37° C. and diluted with Ethanol-Water (3:1 v/v). EKNS and CEFOK are added, the reaction mixture is stirred approximately 15 minutes and filtered over a funnel coated with CEFOK. The filtrate is cooled to approximately 30° C. 3 N aqueous potassium hydroxide (KOH) is added to the cooled filtrate over a period of 90 minutes until a pH-value of about 8.1 is reached. The suspension is heated to internal temperature 60-63° C., stirred at this temperature for a period of about 2 hours, cooled to 20-23° C. over a period of about 45 minutes, filtered over a funnel, and dried at 50° C. pressure<100 mbar over a period of about 17 hours, providing 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide (Compound A) as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Ethanol Water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][CH2:7][O:8][NH:9][C:10]([C:12]1[C:21]([NH:22][C:23]2[CH:28]=[CH:27][C:26]([Br:29])=[CH:25][C:24]=2[F:30])=[C:20]([F:31])[C:15]2[N:16]=[CH:17][N:18]([CH3:19])[C:14]=2[CH:13]=1)=[O:11])(C)(C)C.C(#N)C.P(=O)(O)(O)O>C(O)C.O>[OH:5][CH2:6][CH2:7][O:8][NH:9][C:10]([C:12]1[C:21]([NH:22][C:23]2[CH:28]=[CH:27][C:26]([Br:29])=[CH:25][C:24]=2[F:30])=[C:20]([F:31])[C:15]2[N:16]=[CH:17][N:18]([CH3:19])[C:14]=2[CH:13]=1)=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)F)F
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Ethanol Water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
51.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
After stirring for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is maintained at this temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to internal temperature 20-25° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to internal temperature 35-37° C.
ADDITION
Type
ADDITION
Details
EKNS and CEFOK are added
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred approximately 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered over a funnel
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled to approximately 30° C
ADDITION
Type
ADDITION
Details
3 N aqueous potassium hydroxide (KOH) is added to the cooled filtrate over a period of 90 minutes until a pH-value of about 8.1
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to internal temperature 60-63° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for a period of about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20-23° C. over a period of about 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered over a funnel
CUSTOM
Type
CUSTOM
Details
dried at 50° C. pressure<100 mbar over a period of about 17 hours
Duration
17 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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